2-Amino-2'-deoxy-2'-fluoroadenosine

Overview

Description

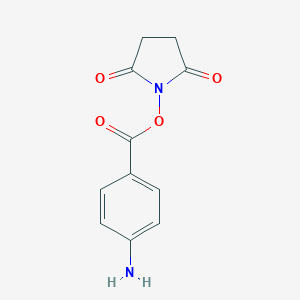

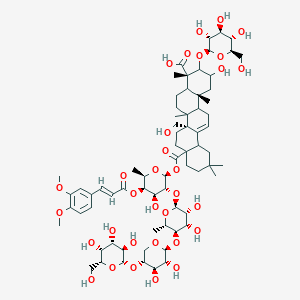

2-Amino-2'-deoxy-2'-fluoroadenosine (2-F-Ado) is a nucleoside analogue of adenosine, which is used in scientific research as a fluorescent probe for studying the biochemical and physiological effects of adenosine in living systems. It has been used to study a variety of biological processes, such as cell signaling, gene expression, and enzyme activity. The unique properties of 2-F-Ado make it an ideal tool for studying the effects of adenosine in a variety of biological systems.

Scientific Research Applications

Polymerization and Properties

2-Amino-2'-deoxy-2'-fluoroadenosine has been studied for its role in polymerization, particularly in the formation of poly(2'-deoxy-2'-fluoroadenylic acid) [poly(Af)]. This process is comparable to the polymerization of poly(A), with poly(Af) exhibiting similar UV absorption spectra and hypochromicity. The polymer forms complexes with poly-(U) and poly(I), showcasing properties akin to poly(A) but distinct from poly(dA) (Ikehara, Fukui, & Kakiuchi, 1978).

Synthesis Techniques

Innovative synthesis methods for this compound have been developed, including a strategy involving deaminative fluorination followed by various chemical transformations. This approach enables the creation of potential prodrugs, demonstrating the versatility of this compound in scientific research (Hassan, Shortnacy-Fowler, Montgomery, & Secrist, 2000).

Nucleotide Modifications

Research on uniformly modified phosphorothioate oligonucleotides incorporating this compound revealed their high affinity and specificity for RNA targets. This modification enhances duplex stability without compromising base-pair specificity, making it a valuable tool for antisense research (Kawasaki et al., 1993).

Biological Evaluations

The biological effects of various 2-halo-2'-substituted derivatives of 9-beta-D-arabinofuranosyladenine, including this compound derivatives, have been explored. These studies are crucial for understanding the compound's potential in antiviral and cytotoxic applications (Secrist, Shortnacy, & Montgomery, 1988).

Antiviral Research

Significant progress has been made in developing derivatives like 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, showcasing potent activity against human immunodeficiency viruses and low toxicity. This highlights the compound's potential in antiviral therapies (Ohrui, 2006).

Mechanism of Action

Target of Action

The primary target of 2-Amino-2’-deoxy-2’-fluoroadenosine is E. coli purine nucleoside phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

2-Amino-2’-deoxy-2’-fluoroadenosine interacts with its target, PNP, by being efficiently cleaved by the enzyme . This interaction results in the production of the toxic agent 2-fluoroadenine (FAde) .

Biochemical Pathways

The compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. The cleavage of 2-Amino-2’-deoxy-2’-fluoroadenosine by PNP disrupts this pathway, leading to the accumulation of FAde .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its efficient cleavage by pnp .

Result of Action

The cleavage of 2-Amino-2’-deoxy-2’-fluoroadenosine by PNP leads to the production of FAde . This toxic agent can cause cell death, making the compound potentially useful in targeting cells that express E. coli PNP .

properties

IUPAC Name |

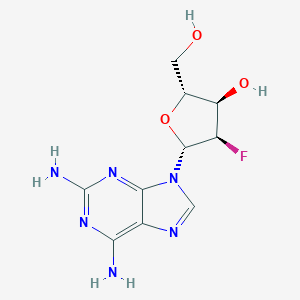

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433509 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134444-47-6 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.